5-(((6-ethylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
5-(((6-ethylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid derivative featuring a benzo[d]thiazole scaffold substituted with an ethyl group at position 5. Its structure combines a dihydropyrimidine-dione core with a thioxo group at position 2, linked via an aminomethylene bridge to the benzo[d]thiazole moiety. Such hybrid frameworks are often explored for their ability to interact with biological targets like enzymes or receptors, leveraging both hydrogen-bonding and hydrophobic interactions .
The synthesis of analogous compounds typically involves Knoevenagel condensation, where thiobarbituric acid reacts with aldehyde derivatives under acidic or catalytic conditions. For example, 5-((2-chloroquinolin-3-yl)methylene)-dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione—a structurally similar compound—was synthesized via this method .
Properties
IUPAC Name |
5-[(E)-(6-ethyl-1,3-benzothiazol-2-yl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-2-7-3-4-9-10(5-7)22-14(16-9)15-6-8-11(19)17-13(21)18-12(8)20/h3-6H,2H2,1H3,(H3,17,18,19,20,21)/b15-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXCXKQKJMTVTC-GIDUJCDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route is the Knoevenagel condensation, which involves the reaction of 6-ethylbenzo[d]thiazol-2-amine with a suitable aldehyde or ketone under acidic conditions. The reaction is often carried out in the presence of a strong base, such as piperidine or pyridine, to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The oxidation reaction typically results in the formation of corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions often lead to the formation of reduced derivatives.
Substitution: : Substitution reactions involve the replacement of one functional group with another. For example, the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, and acidic conditions.
Reduction: : LiAlH₄, NaBH₄, and anhydrous ether.
Substitution: : Halides, alkyl halides, and polar aprotic solvents.
Major Products Formed
Oxidation: : Oxo derivatives of the compound.
Reduction: : Reduced derivatives of the compound.
Substitution: : Substituted derivatives with different functional groups.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : The compound has been studied for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: : It has been investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: : The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In antitumor applications, the compound may interfere with cancer cell proliferation or induce apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound of interest differs from analogs primarily in its heterocyclic substituent and substitution patterns. Below is a comparative analysis with key derivatives:
Pharmacological Implications
- Benzo[d]thiazole vs. Quinoline cores: The benzo[d]thiazole moiety may enhance metabolic stability compared to quinoline due to its sulfur atom, which can influence electron distribution and binding interactions.
- Chlorine vs. Ethyl substituents: The 2-chloro group in the quinoline derivative may contribute to stronger halogen bonding with targets like aldose reductase. In contrast, the ethyl group in the benzo[d]thiazole derivative might favor hydrophobic interactions in enzyme pockets.
Biological Activity
The compound 5-(((6-ethylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety linked to a thioxodihydropyrimidine framework. The synthesis typically involves multi-step reactions that may include the formation of intermediates such as 2-(thio)ureabenzothiazoles, which have been shown to exhibit broad biological activities.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Dihydropyrimidine with thioxo group |
| Substituent | 6-ethylbenzo[d]thiazole |
| Functional Groups | Amino and methylene linkages |
Biological Activity
Research has demonstrated that compounds containing the benzo[d]thiazole and thioxodihydropyrimidine motifs exhibit a variety of pharmacological effects, including antibacterial, antifungal, and antitumor activities.
Antimicrobial Activity
Studies have shown that derivatives of benzothiazoles possess significant antimicrobial properties. For instance, compounds derived from similar structures were evaluated against various pathogens:
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Escherichia coli
- Candida tropicalis
These studies indicated that modifications to the benzothiazole structure can enhance antimicrobial efficacy, with specific substituents leading to increased potency .
Antitumor Activity
The thioxodihydropyrimidine derivatives have also been investigated for their potential antitumor effects. The mechanism often involves the inhibition of specific enzymes or pathways involved in cancer cell proliferation. For example, some studies have identified compounds with IC50 values in the low micromolar range against various cancer cell lines .
Case Studies
- Frentizole : A known urea-benzothiazole derivative used in treating rheumatoid arthritis has demonstrated significant anti-inflammatory activity. Its mechanism involves modulation of immune responses and inhibition of specific cellular pathways related to inflammation .
- Antioxidant Properties : Some derivatives have been tested for their ability to scavenge reactive oxygen species (ROS), demonstrating protective effects against oxidative stress in neuronal models. This suggests potential applications in neurodegenerative diseases .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors for enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Some compounds influence receptor activity related to neurotransmission and immune responses.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(((6-ethylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing intermediates like 6-ethylbenzo[d]thiazol-2-amine with thiouracil derivatives in ethanol or DMF under acidic or basic conditions is common . Optimization involves adjusting reaction time (2–6 hours), temperature (60–100°C), and solvent systems (e.g., ethanol-DMF mixtures for recrystallization). Catalysts like Lewis acids (e.g., ZnCl₂) may improve yields . Purity is enhanced via column chromatography or recrystallization from ethanol-DMF (1:1) .
Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imino-methylene linkage and thioxo group . Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography resolves stereochemical ambiguities, particularly for Z/E isomerism in the methylene bridge .
Q. How can researchers design biological activity assays for this compound?
- Methodological Answer : Begin with in vitro antimicrobial screening (e.g., agar diffusion assays against Gram-positive/negative bacteria) . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (1–100 µM) and IC₅₀ calculations are standard. Include positive controls (e.g., doxorubicin for anticancer studies) and validate results with triplicate experiments .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cyclization or substitution reactions?
- Methodological Answer : The thioxo group acts as a nucleophilic site, enabling reactions with aryl isothiocyanates to form thiourea intermediates, which cyclize under acidic conditions (e.g., HCl/ethanol) to yield thiazinane or triazinane derivatives . Density Functional Theory (DFT) calculations can map electron density to predict regioselectivity . Kinetic studies (e.g., varying temperature/pH) reveal activation energies for key steps .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., ethanol vs. DMF) or trace moisture affecting thiouracil intermediates . Reproduce experiments under inert atmospheres (N₂/Ar) and use anhydrous solvents. For biological data, standardize assay protocols (e.g., fixed incubation times) and validate cell line viability via ATP-based assays . Statistical tools like ANOVA identify outliers in replicate studies .
Q. What frameworks guide the integration of this compound into environmental or pharmacological risk assessments?
- Methodological Answer : Follow ecological risk assessment (ERA) protocols to study biodegradation (e.g., OECD 301F) and bioaccumulation in model organisms (e.g., Daphnia magna) . For pharmacology, apply the “5R” framework (Right Target, Safety, Patient, Biomarker, Commercialization) to prioritize therapeutic applications. Link mechanistic data (e.g., enzyme inhibition) to in vivo efficacy in rodent models .
Q. How can computational tools enhance the design of derivatives with improved bioactivity?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., DHFR or β-lactamases). QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) with antimicrobial IC₅₀ values . MD simulations (>100 ns) assess binding stability under physiological conditions .
Data Presentation Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
